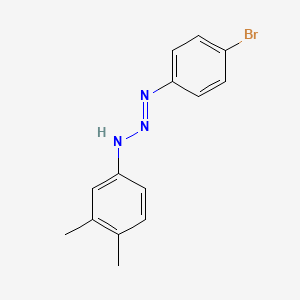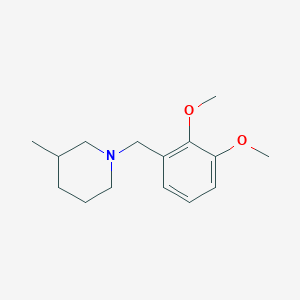
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene, also known as BDPT, is a chemical compound that belongs to the class of triazene compounds. It has been extensively studied for its potential applications in the field of cancer research and therapy. BDPT has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer treatment.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene involves the activation of the caspase cascade, which leads to apoptosis in cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to activate caspase-3, caspase-8, and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in various pathological conditions.
実験室実験の利点と制限
One of the advantages of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. One area of future research is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Another area of future research is the development of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene derivatives with enhanced anti-cancer properties and reduced toxicity. Finally, further studies are needed to determine the mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene and its potential applications in other pathological conditions.
合成法
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene can be synthesized using various methods, including the reaction of 4-bromoaniline with 3,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 4-bromoaniline with 3,4-dimethylphenyl isocyanate or the reaction of 4-bromoaniline with 3,4-dimethylphenyl azide.
科学的研究の応用
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
特性
IUPAC Name |
N-[(4-bromophenyl)diazenyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c1-10-3-6-14(9-11(10)2)17-18-16-13-7-4-12(15)5-8-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPTXIYLOQDZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)
![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)